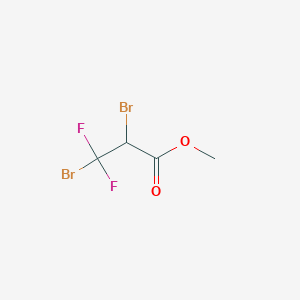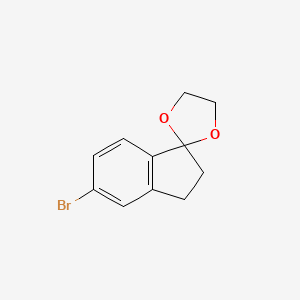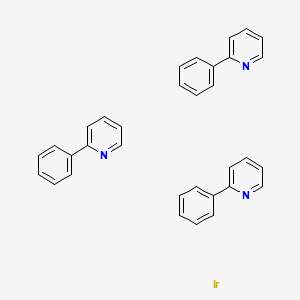
6-クロロ-2-メチルピリジン-3-オール
概要
説明
6-Chloro-2-methylpyridin-3-ol is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
6-クロロ-2-メチルピリジン-3-オールは、有機合成における汎用性の高い中間体として役立ちます。クロロ基とヒドロキシル基により、さまざまな置換反応に適した候補となり、幅広い化学化合物の合成を可能にします。 例えば、求核置換反応を受けて異なる官能基を導入することができ、さらに複雑な分子に展開して医薬品用途に利用できます .
医薬品研究
医薬品研究では、6-クロロ-2-メチルピリジン-3-オールは、新しい医薬品候補の開発に使用されます。その構造は、生体標的に結合するのに適しており、コアの修飾により、新規な治療薬の発見につながる可能性があります。 特に、血液脳関門を通過する能力があるため、神経疾患の治療を目的とした薬剤の設計に役立ちます .
材料科学
この化合物は、特に有機電子材料の開発において、材料科学で応用されています。 ピリジン環を官能化することで、その電子特性を調整でき、有機半導体や導電性ポリマーの作製における潜在的な成分となります .
農薬開発
6-クロロ-2-メチルピリジン-3-オールに存在するクロロ基とメチル基は、農薬の合成における前駆体となります。 除草剤、殺菌剤、殺虫剤を製造するために使用でき、より効果的で環境に優しい新しい製剤の開発に貢献します .
触媒
触媒において、6-クロロ-2-メチルピリジン-3-オールは、遷移金属触媒の配位子として機能することができます。 ピリジン部分は金属に配位することができ、さまざまな触媒プロセスを促進します。これには、ファインケミカルの製造において重要な役割を果たすクロスカップリング反応も含まれます .
分析化学
分析標準として、6-クロロ-2-メチルピリジン-3-オールは、クロマトグラフィーおよび分光法で、化学調合中の関連物質および不純物の定量および同定に使用されます。 その明確に定義された構造と特性により、正確で精密な測定が可能になります .
環境化学
この化合物は、環境化学において、環境中のピリジン誘導体の分解を研究するためにも使用されます。 その分解産物と経路を理解することで、ピリジン系化合物の環境への影響を評価することができます .
生化学
最後に、6-クロロ-2-メチルピリジン-3-オールは、生化学研究で、酵素や受容体との小分子の相互作用を調査するために使用されます。 生物学的巨大分子の結合特性と活性調節を理解するためのプローブとして役立ちます .
作用機序
Pharmacokinetics
- The compound is predicted to have high gastrointestinal absorption . The compound is predicted to be BBB (Blood-Brain Barrier) permeant . The compound is not a substrate for P-glycoprotein and is not an inhibitor of cytochrome P450 enzymes . Information on the excretion of 6-Chloro-2-methylpyridin-3-ol is not available.
生化学分析
Biochemical Properties
6-Chloro-2-methylpyridin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect various metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s ability to interact with proteins and enzymes makes it a valuable tool in studying biochemical processes and developing therapeutic agents .
Cellular Effects
The effects of 6-Chloro-2-methylpyridin-3-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 6-Chloro-2-methylpyridin-3-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with enzymes often involves forming a complex that inhibits the enzyme’s activity, thereby modulating the biochemical pathways in which the enzyme is involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-methylpyridin-3-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-methylpyridin-3-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects are critical in determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
6-Chloro-2-methylpyridin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6-Chloro-2-methylpyridin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 6-Chloro-2-methylpyridin-3-ol is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
6-chloro-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUKVIWQEQZDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
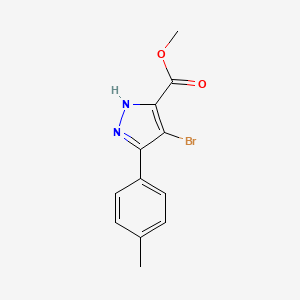
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
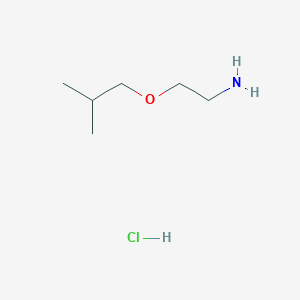
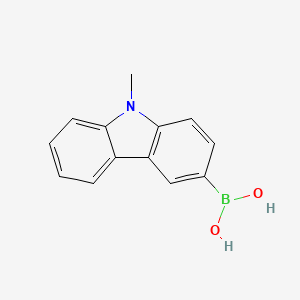
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
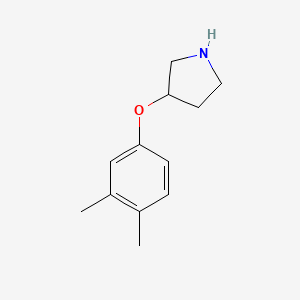

![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)

![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)
